7-benzyl-1,3-dimethyl-8-(4-propionyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-benzyl-1,3-dimethyl-8-(4-propionyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.20663871 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Conformation
- The molecular geometry of related compounds, such as 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione, features a planar fused ring system with specific conformations for its substituent groups. The piperazine ring adopts a chair conformation, and the amino group of the benzylamine substituent is conjugated with the n-electron system of the imidazole ring, indicating intricate molecular interactions that could be relevant in designing pharmacologically active molecules (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Receptor Affinity and Pharmacological Evaluation
- Arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar in structure to the compound , have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds exhibit anxiolytic and antidepressant properties, highlighting their potential in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
- Certain derivatives, like 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione, have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. Their affinity for alpha(1)- and alpha(2)-adrenoreceptors was also determined, showcasing their potential in cardiovascular research (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Antiasthmatic Agents
- Research into xanthene derivatives, including compounds structurally related to 7-benzyl-1,3-dimethyl-8-(4-propionyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, has been conducted with a focus on their potential as antiasthmatic agents due to their vasodilatory activity. This exploration into Phosphodiesterase 3 inhibitors is indicative of the ongoing search for effective anti-asthmatic treatments (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-4-16(28)25-10-12-26(13-11-25)20-22-18-17(19(29)24(3)21(30)23(18)2)27(20)14-15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPBMKOLJCMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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